molecular formula C16H16N4O6S2 B3403510 Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 1135222-03-5

Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B3403510
CAS No.: 1135222-03-5
M. Wt: 424.5 g/mol
InChI Key: AEXGKTKVDQBGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a synthetic compound that merges the structural elements of benzo[d][1,3]dioxole and 1,3,4-thiadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps:

  • Formation of Benzo[d][1,3]dioxole-5-carboxamido intermediate: : This step involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with suitable amines under amide-bond forming conditions.

  • Synthesis of 1,3,4-thiadiazole derivative: : This derivative is generally synthesized by cyclizing thiosemicarbazide with carboxylic acid chlorides or anhydrides.

  • Thiol-Ester Coupling: : The thiadiazole-thiol group is then coupled with the ethyl 2-bromoacetamidoacetate through a nucleophilic substitution reaction.

  • Final Coupling Reaction: : Finally, the intermediate from step 3 is reacted with the amide intermediate from step 1 to yield the final product.

Industrial Production Methods

Industrial production involves optimizing the reaction conditions to maximize yield and purity. Solvent choice, temperature control, and reaction time are crucial. Techniques like continuous flow synthesis and automated batch reactions may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur and amide functionalities.

  • Reduction: : Reduction of the thiadiazole or amide group can be achieved using reducing agents like lithium aluminium hydride.

  • Substitution: : Nucleophilic or electrophilic substitution can occur at various reactive sites of the molecule, particularly the benzo[d][1,3]dioxole and thiadiazole moieties.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminium hydride, sodium borohydride.

  • Substitution: : Alkyl halides, acyl chlorides, various nucleophiles.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amines, alcohols.

  • Substitution: : Various substituted derivatives depending on the reacting groups.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of complex organic molecules, owing to its multifunctional nature.

Biology

Medicine

Research is ongoing into its potential as a pharmacophore for the development of new drugs, particularly in oncology and antimicrobial studies.

Industry

In industrial applications, it could be a precursor in the synthesis of materials with specific electronic or photochemical properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate

  • Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-4-yl)thio)acetamido)acetate

  • Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,2,3-thiadiazol-2-yl)thio)acetamido)acetate

Uniqueness

What sets Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate apart is the specific positioning of the thiadiazole and benzo[d][1,3]dioxole moieties. This configuration provides unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 2-[[2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O6S2/c1-2-24-13(22)6-17-12(21)7-27-16-20-19-15(28-16)18-14(23)9-3-4-10-11(5-9)26-8-25-10/h3-5H,2,6-8H2,1H3,(H,17,21)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXGKTKVDQBGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.